Compound Description: This compound was synthesized via a two-step process, utilizing the enole-mediated click Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate, leading to the formation of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This acid was then subjected to an amidation reaction with 4-chloroaniline, facilitated by 1,1′-carbonyldiimidazole (CDI), yielding the final compound. [] In the crystal structure, this compound forms homodimers through N—H⋯N and C—H⋯N hydrogen bonds between two nearly coplanar molecules. [] These dimers are further linked by C—H⋯O interactions to form ribbon-like structures. []
Compound Description: A series of (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides were synthesized and characterized using various spectroscopic techniques, including 1H and 13C NMR, IR, and MS, along with CHN analyses and X-ray diffraction crystallography. [] These compounds exhibit intermolecular hydrogen bonding through O2′–H2′···O1 and O2–H2···O1′ interactions, as well as intramolecular hydrogen bonding via N4′–H4′N···N3′, N4′–H4′N···O2′, N4–H4N···N3, and N4–H4N···O2 interactions. [] These hydrogen bonding patterns contribute to the stabilization of the molecular conformation and packing, resulting in the formation of five-membered rings within the molecular structure. []
4-Carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its 1D Sodium Complex
Compound Description: 4-Carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its corresponding sodium complex were synthesized from diaminomaleodinitrile. [] Characterization involved FT-IR, MS, EA, and single-crystal X-ray diffraction for the sodium complex. [] Thermal stability analysis using DSC revealed decomposition peak temperatures of 332.6 °C for the free compound and 374.1 °C for the sodium complex. [] The density and enthalpy of formation of the free compound were calculated using Gaussian 09 software, and its detonation pressure (21.9 GPa) and velocity (7182 m s−1) were predicted using Kamlet–Jacobs equations. [] Sensitivity testing showed the free compound to be insensitive to impact (>40 J) and friction (>360 N). []
5-Amino-1H-1,2,3-triazole-4-carboxamide
Compound Description: The structure of this compound was determined via X-ray crystallography. [] It crystallizes in the monoclinic space group P21/c, with cell dimensions of a= 4.796(5), b= 5.049(5), c= 21.290(10)A, β= 91.43(20)°, and Z= 4. [] The structure solution was achieved through direct methods and refined by least-squares calculations to R 0.053 for 971 independent reflections. [] The ring hydrogen atom is linked to nitrogen N(1), as indicated by the short N(2)–N(3) bond length of 1.295 A and the intermolecular hydrogen bonding network. [] Analysis of the hydrogen bonding pattern helped to elucidate the observed IR spectra. []
Compound Description: A series of N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized by converting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to the corresponding acid chloride with thionyl chloride, followed by reaction with various amines. [] The structures of these derivatives were confirmed through IR, 1H NMR, and mass spectral data. []
Compound Description: These compounds were synthesized by acylating 3-amino-5-methylisoxazole with 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides. [] The reaction did not undergo a Boulton–Katritzky rearrangement, resulting in the formation of the desired carboxamides. []
Compound Description: The crystal structure of this compound was determined through single-crystal X-ray diffraction. [] The compound crystallizes in the triclinic space group P1, with cell dimensions of a = 8.4093(11) Å, b = 9.4430(12) Å, c = 11.1454(14) Å, α = 95.508(2)°, β = 111.366(2)°, γ = 115.259(2)°, V = 711.42(16) Å3, and Z = 2. [] The structure reveals dihedral angles of 69.2(1)°, 9.2(1)°, and 72.7(1)° between the pyridine and triazole, thiazole and triazole, and pyridine and thiazole rings, respectively. [] The compound exhibits intramolecular hydrogen bonds involving C(8)–H(8B)···O(1) and N(5)–H(5A)···N(4) interactions. [] Intermolecular hydrogen bonds are also present, including C(5)–H(5)···S(1), C(3)–H(3)···N(6), and N(5)–H(5A)···N(1) interactions. [] The crystal structure is further stabilized by weak C–H···π hydrogen bonding and π–π stacking interactions. [] The triazolyl system shows evidence of significant electron delocalization. []
2-Oxo-N-((1-(6-oxo-6-(p-tolylamino)hexyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide (Compound 6) and N-((1-(6-oxo-6-(p-tolylamino)hexyl)-1H-1,2,3-triazol-4-yl)methyl)quinoline-6-carboxamide (Compound 9)
Compound Description: These two novel compounds, a triazole-coumarin conjugate (compound 6) and a triazole-quinoline conjugate (compound 9), were designed and synthesized using Cu(I)-catalyzed cycloaddition, also known as "click chemistry", between an alkyne and an azide. [] The interaction of these compounds with bovine serum albumin and human serum albumin was investigated using various photophysical techniques, including steady-state and time-resolved fluorescence spectroscopy at room temperature (298 K) and low-temperature phosphorescence studies at 77 K. [] These studies aimed to elucidate the binding interactions and the microenvironment changes around the tryptophan (Trp) and tyrosine (Tyr) residues within the serum albumins upon binding to these compounds. []
Compound Description: A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-propyl-N-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)amino]-2-propanols, designed as analogs of fluconazole, were synthesized and characterized. [] Their structures were confirmed by 1H NMR, 13C NMR, and HR ESI MS. [] These compounds were designed based on computational docking studies targeting the active site of cytochrome P450 14α-demethylase (CYP51), a key enzyme involved in fungal ergosterol biosynthesis. [] Antifungal activity was evaluated against various fungal strains, determining MIC80 values. [] The target compounds exhibited higher activity against Candida albicans strains compared to the positive controls, with varying degrees of activity against other fungal species. []
Compound Description: A series of novel quinoline–benzimidazole hybrids incorporating two types of triazole-methyl-phenoxy linkers were synthesized and characterized. [] Structural characterization was achieved through NMR and elemental analysis. [] Further derivatization involved the introduction of a bromine atom at the C-2 position of the phenoxy core. [] The antiproliferative activity of these hybrids was assessed against the non-tumor cell line MRC-5 (human fetal lung fibroblasts) and various cancer cell lines, including leukemia, lymphoma, and carcinoma cell lines. [] The IC50 values, representing the concentration required for 50% growth inhibition, ranged from 0.2 to >100 µM, indicating that these compounds affected tumor cell growth in a cell line- and dose-dependent manner. [] Some of the tested hybrids, including 7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c), 2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e), 2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e), and 2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e), induced cell cycle arrest in lymphoma (HuT78) cells. []
1,2,3-Triazole-Based Quinoline and Coumarin Compounds
Compound Description: These compounds were designed and synthesized as part of a study exploring novel 1,2,3-triazole-based molecules. [] The focus of this research was on their biophysical interactions with serum albumins, specifically bovine serum albumin and human serum albumin. [] Various photophysical studies, including fluorescence and phosphorescence spectroscopy, were employed to characterize their binding interactions and microenvironment changes upon binding. []
1-Phenyl-1H-1,2,3-triazole Antagonists Selective for β3 over α1β2γ2 GABA Receptors
Compound Description: A series of 1-phenyl-1H-1,2,3-triazoles with substituents at both the 4- and 5-positions of the triazole ring were synthesized and investigated for their antagonistic activity against human homo-oligomeric β3 and hetero-oligomeric α1β2γ2 GABA receptors. [] These receptors are part of the ionotropic GABA receptor family, which mediates fast inhibitory neurotransmission in the nervous system. [] Insect GABA receptors are important targets for insecticides, and the β3 receptor was used as a model for insect GABA receptors due to its high sequence similarity to the housefly GABA receptor subunit MdRdl in the putative antagonist-binding site. [, ] The heteromeric α1β2γ2 GABA receptor is the most abundant subtype in the vertebrate brain. [, ] The synthesized compounds were evaluated for their ability to inhibit the specific binding of [(3)H]4′-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a noncompetitive antagonist, to these receptors. [, ] The 4-n-propyl-5-chloromethyl analogue of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole exhibited the highest affinity for both β3 and α1β2γ2 receptors, with Ki values of 659 pM and 266 nM, respectively. [, ] Most of the tested compounds showed selectivity for β3 over α1β2γ2 receptors. [, ] The 4-n-propyl-5-ethyl analogue demonstrated the highest selectivity (>1133-fold), followed by the 4-n-propyl-5-methyl analogue of 1-(2,6-dibromo-4-trifluoromethylphenyl)-1H-1,2,3-triazole with a >671-fold selectivity. [, ] The 2,6-dichloro plus 4-trifluoromethyl substitution pattern on the benzene ring was found to be crucial for high affinity towards both receptor subtypes. [, ]
Compound Description: This compound serves as a central intermediate in the synthesis of N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazole-4-carboxamide. [] It features a 1,2,3-triazole ring with a methyl group at the 5-position, a (6-chloropyridin-3-yl)methyl substituent at the 1-position, and a carboxamide group at the 4-position. [] This intermediate highlights a synthetic pathway towards incorporating diverse substituents at the carboxamide nitrogen, leading to a range of structurally related compounds.
Compound Description: A series of N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamides were synthesized and characterized. [, ] These compounds were designed as potential bioactive building blocks with thiazolidine moieties. [, ] Their structures were confirmed using IR, 1H NMR, 13C NMR, FAB-MS, and elemental analysis. [, ] The synthesized compounds were evaluated for their antimicrobial activity against selected bacteria and fungi, antituberculosis activity against Mycobacterium tuberculosis, and anti-inflammatory activity in albino rats. [, ]
Cu(I) and Zn(II) Clusters and Coordination Polymers of 2-Pyridyl-1,2,3-triazoles
Compound Description: Three stair-step [Cu4I4] cluster-based complexes, [Cu4I4(L1)2] (1), [Cu4I4(L2)]n (2), and [Cu4I4(L3)]n·2n(CH3CN) (3), and two linear Zn(II) coordination polymers, [ZnCl2(L1)]n (4) and [ZnCl2(L3)]n (5), were synthesized using 2-pyridyl-triazole ligands. [] The ligands used were: L1 = 2-((4-propyl-1H-1,2,3-triazol-1-yl)methyl)pyridine, L2 = 1,3-bis(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)propane, and L3 = 1,4-bis(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)butane. [] These complexes were characterized using single-crystal and powder X-ray diffraction (XRD), thermogravimetric analysis, and photoluminescence spectroscopy. [] Complexes 1-3 feature stair-step [Cu4I4] cluster structures, while complexes 4 and 5 are 1D Zn(II) polymeric structures bridged by L1 and L3 spacers, respectively. [] In complexes 1-3, the ligands L1-L3 adopt a bidentate/monodentate dual coordination mode through their triazole and pyridyl nitrogen atoms. [] Interestingly, L1 exhibits an unusual open-bridging mode in complex 4, employing its Npy and 3′-Ntri donors. [] In contrast, L3 bridges two metal centers in complex 5 through its 3,3′-Ntri donors. [] All five complexes exhibit solid-state photoluminescence with maximum emission in the 440–490 nm range. []
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